2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine
Description
2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by:
- Butoxy group (-OC₄H₉) at position 2, which enhances lipophilicity and influences steric interactions.
- Nitro group (-NO₂) at position 3, contributing electron-withdrawing effects and reactivity.
- Trifluoromethyl (-CF₃) at position 5, known to improve chemical stability and bioactivity .
This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, leveraging the trifluoromethyl group’s role in enhancing pesticidal or medicinal properties .
Properties
IUPAC Name |
2-butoxy-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-2-3-4-18-9-8(15(16)17)5-7(6-14-9)10(11,12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICOTDOSTKGFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-butoxy-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Butoxy-3-amino-5-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Oxidation: This compound aldehyde or carboxylic acid.
Scientific Research Applications
2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Alkoxy vs. Hydroxy Groups: The butoxy group in the target compound increases lipophilicity compared to the methoxy () and hydroxy () analogues. This enhances solubility in organic solvents, making it suitable for hydrophobic environments .
Key Research Findings
Electron-Withdrawing Effects : The 3-nitro and 5-CF₃ groups synergistically reduce electron density at the pyridine ring, enhancing electrophilicity for nucleophilic attack—a trait exploited in pesticide design .
Steric Influence of Butoxy : The longer butoxy chain may hinder molecular packing compared to methoxy or hydroxy groups, affecting crystallization and bioavailability .
Stability: Trifluoromethyl groups resist metabolic degradation, making the target compound more stable than non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
